Cas no 2168455-22-7 (methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate)

methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
- EN300-1070539
- 2168455-22-7
-
- インチ: 1S/C11H12BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-5,9-10,13H,6H2,1H3
- InChIKey: TUJIWURAMIEULP-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1NC(C(=O)OC)CS1
計算された属性
- 精确分子量: 300.97721g/mol
- 同位素质量: 300.97721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 63.6Ų
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1070539-0.1g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 0.1g |
$376.0 | 2023-10-28 | |
Enamine | EN300-1070539-1g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 1g |
$428.0 | 2023-10-28 | |
Enamine | EN300-1070539-10g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 10g |
$1839.0 | 2023-10-28 | |
Enamine | EN300-1070539-0.25g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 0.25g |
$393.0 | 2023-10-28 | |
Enamine | EN300-1070539-5.0g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 5g |
$2110.0 | 2023-06-10 | ||
Enamine | EN300-1070539-1.0g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 1g |
$728.0 | 2023-06-10 | ||
Enamine | EN300-1070539-0.05g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 0.05g |
$359.0 | 2023-10-28 | |
Enamine | EN300-1070539-0.5g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 0.5g |
$410.0 | 2023-10-28 | |
Enamine | EN300-1070539-10.0g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 10g |
$3131.0 | 2023-06-10 | ||
Enamine | EN300-1070539-2.5g |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate |
2168455-22-7 | 95% | 2.5g |
$838.0 | 2023-10-28 |
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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5. Back matter
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylateに関する追加情報
Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate (CAS No. 2168455-22-7): A Key Intermediate in Modern Pharmaceutical Research
Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate (CAS No. 2168455-22-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural properties and potential applications in drug development. This compound, featuring a thiazolidine core appended with a bromophenyl substituent and an ester functionality, presents an intriguing scaffold for medicinal chemists seeking to design novel therapeutic agents.
The thiazolidine moiety is a heterocyclic structure characterized by a five-membered ring containing sulfur and oxygen atoms. This motif is widely recognized for its presence in numerous biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The incorporation of a bromophenyl group into the molecule introduces a region of high electrophilicity, making it a valuable precursor for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery.
The ester group at the 4-position of the thiazolidine ring in Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate serves as a versatile handle for chemical manipulation. It can be hydrolyzed to yield the corresponding carboxylic acid or converted into other functional groups, such as amides or alcohols, depending on the synthetic needs. This adaptability makes the compound an indispensable building block for constructing libraries of pharmacologically relevant compounds.
In recent years, there has been growing interest in exploring the pharmacological potential of derivatives of thiazolidine-based scaffolds. Studies have demonstrated that modifications at various positions within this core structure can significantly influence biological activity. For instance, derivatives with substituents at the 2- and 5-positions have shown promise as kinase inhibitors and antimicrobial agents. The presence of the bromophenyl group in Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate further enhances its utility by enabling selective functionalization and tuning of electronic properties.
The compound's relevance is further underscored by its application in the synthesis of targeted therapies. Researchers are leveraging its structural features to develop inhibitors of enzymes implicated in diseases such as cancer and inflammation. The bromophenyl moiety, in particular, has been exploited in designing molecules that interact with specific protein targets through halogen bonding interactions—a phenomenon that has gained traction as a strategy to improve drug affinity and selectivity.
The synthesis of Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate typically involves multi-step organic transformations starting from commercially available precursors. The process often begins with the formation of the thiazolidine ring through cyclization reactions involving sulfur-containing reagents. Subsequent steps include halogenation at the phenyl ring followed by esterification to introduce the carboxylate ester functionality. Advances in synthetic methodologies have enabled more efficient and scalable production protocols, making this compound more accessible for industrial applications.
The growing body of research highlighting the utility of Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate underscores its importance as a pharmaceutical intermediate. Its ability to serve as a precursor for diverse bioactive molecules positions it as a cornerstone in medicinal chemistry efforts aimed at addressing unmet medical needs. As computational chemistry and high-throughput screening technologies continue to evolve, compounds like this are likely to play an increasingly pivotal role in accelerating the discovery and development of novel therapeutics.
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